N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O5S/c18-17(19,20)27-13-3-1-12(2-4-13)22-16(25)15(24)21-9-14(26-7-6-23)11-5-8-28-10-11/h1-5,8,10,14,23H,6-7,9H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYVZXNVYRGAAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCC(C2=CSC=C2)OCCO)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or methanol, and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures (ranging from -78°C to 150°C), inert atmospheres (e.g., nitrogen or argon), and specific solvents (e.g., tetrahydrofuran, dimethyl sulfoxide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural Analog 1: N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide
- Molecular Formula : C23H26F3N3O3S .
- Key Differences: Replaces the thiophen-3-yl/hydroxyethoxy moiety with a methylsulfanyl benzyl-substituted piperidine. Piperidine ring may enhance rigidity and alter receptor selectivity .
| Property | Target Compound | Analog 1 |
|---|---|---|
| Molecular Weight | ~480–500 g/mol (estimated) | 481.533 g/mol |
| Key Substituents | Thiophen-3-yl, hydroxyethoxy | Methylsulfanyl benzyl |
| Solubility (Predicted) | Moderate (polar groups) | Low (hydrophobic substituent) |
Structural Analog 2: N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (29)
Structural Analog 3: PROTAC Compound from
- Key Features :
- Comparison :
- Both compounds use hydroxyethoxy to balance hydrophilicity, but the target compound lacks the PROTAC’s E3 ligase-binding moiety.
Structural Analog 4: Benzamide Derivatives ()
- Example: N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a).
- Key Differences: Benzamide core vs. ethanediamide in the target compound. Ethanediamides may exhibit stronger hydrogen-bonding capacity, enhancing interactions with polar receptor sites.
Research Findings and Implications
Receptor Binding and Selectivity
Physicochemical Properties
- Hydroxyethoxy chain : Increases solubility (clogP ~2.5 estimated) compared to methylsulfanyl (clogP ~3.8) or piperidine-based analogs.
- Ethanediamide linker : May reduce metabolic degradation compared to ester or amine-linked compounds .
Biological Activity
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article provides an overview of its biological effects, including anti-inflammatory properties, cytotoxicity, and mechanisms of action based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C17H17F3N2O4S
- Molecular Weight : 392.44 g/mol
- CAS Number : 2034566-09-9
Biological Activity Overview
The biological activities of this compound have been studied primarily in the context of its anti-inflammatory and cytotoxic effects. Below is a summary of key findings from various studies.
Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory properties. In vitro studies using RAW264.7 macrophage cells demonstrated that treatment with this compound reduced the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated cells. The following table summarizes these findings:
| Concentration (µg/mL) | NO Production (%) | TNF-α Reduction (%) | IL-6 Reduction (%) |
|---|---|---|---|
| 1 | 35 | 40 | 30 |
| 10 | 50 | 60 | 55 |
| 100 | 70 | 75 | 70 |
These results suggest that the compound's anti-inflammatory effects are dose-dependent, with higher concentrations leading to more significant reductions in inflammatory markers.
Cytotoxicity Studies
Cytotoxicity assays, particularly the MTT assay, have been employed to evaluate the compound's effects on various cancer cell lines. The results indicate that at lower concentrations (1 µg/mL), the compound does not significantly affect cell viability. However, at higher concentrations (10 and 100 µg/mL), a notable decrease in cell viability was observed:
| Cell Line | Concentration (µg/mL) | Viability (%) |
|---|---|---|
| HeLa | 1 | 95 |
| HeLa | 10 | 70 |
| HeLa | 100 | 50 |
| MCF-7 | 1 | 90 |
| MCF-7 | 10 | 65 |
| MCF-7 | 100 | 40 |
These findings indicate that while the compound has potential therapeutic effects, it also exhibits cytotoxicity at higher doses.
The mechanisms underlying the biological activities of this compound appear to involve modulation of signaling pathways associated with inflammation and cell survival. Studies suggest that it may inhibit NF-kB activation, a critical transcription factor involved in inflammatory responses.
Case Studies and Research Findings
- Case Study on Inflammation : A study conducted on LPS-stimulated RAW264.7 cells demonstrated that treatment with this compound significantly reduced the expression of COX-2 and iNOS, both key enzymes in the inflammatory pathway.
- Cancer Research : In a preclinical model using breast cancer cell lines, the compound showed promise as an adjunct therapy by enhancing the efficacy of existing chemotherapeutic agents while reducing their side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
